molecular formula C17H23N3O3S B2751762 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole CAS No. 1209346-21-3

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole

Cat. No.: B2751762
CAS No.: 1209346-21-3
M. Wt: 349.45
InChI Key: NUSABMOEVOPGRY-UHFFFAOYSA-N
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Description

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzylsulfonyl group and an oxadiazole ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting piperidine with benzylsulfonyl chloride under basic conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.

  • Cyclization to Form Oxadiazole Ring: : The next step involves the formation of the oxadiazole ring. This can be done by reacting the piperidine intermediate with an appropriate hydrazide, followed by cyclization under acidic or basic conditions. Common reagents for this step include acetic acid or sulfuric acid.

  • Final Assembly: : The final step involves the introduction of the isopropyl group to the oxadiazole ring. This can be achieved through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and efficiency. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.

    Catalysis: Employing catalysts to lower activation energies and increase reaction efficiency.

    Purification: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Acetic acid, sulfuric acid.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction pathways, by binding to key components and altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Benzylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-methyl-1,3,4-oxadiazole: Contains a methyl group instead of an isopropyl group, potentially altering its chemical properties.

    2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-ethyl-1,3,4-oxadiazole: Features an ethyl group, which may influence its steric and electronic characteristics.

Uniqueness

2-(1-(Benzylsulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the isopropyl group may enhance its lipophilicity and influence its interaction with biological targets.

Properties

IUPAC Name

2-(1-benzylsulfonylpiperidin-4-yl)-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13(2)16-18-19-17(23-16)15-8-10-20(11-9-15)24(21,22)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSABMOEVOPGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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